6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one
CAS No.: 36768-52-2
Cat. No.: VC6347175
Molecular Formula: C17H13ClO4
Molecular Weight: 316.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36768-52-2 |
---|---|
Molecular Formula | C17H13ClO4 |
Molecular Weight | 316.74 |
IUPAC Name | 6-chloro-2-(3,4-dimethoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C17H13ClO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3 |
Standard InChI Key | APXXCSVHVJCTDG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 4H-chromen-4-one backbone (C9H6O2) substituted with:
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A chlorine atom at position 6
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A 3,4-dimethoxyphenyl group at position 2
The IUPAC name derives from this substitution pattern: 6-chloro-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one. Key structural parameters include:
Property | Value |
---|---|
Molecular formula | C17H13ClO4 |
Molecular weight | 316.74 g/mol |
Chromenone ring system | Benzopyran-4-one skeleton |
Substituent positions | 2-(3,4-OMe), 6-Cl |
The planar chromenone system allows for π-π stacking interactions, while the methoxy groups enhance solubility in polar organic solvents compared to non-substituted analogs .
Spectroscopic Characterization
While experimental data for this specific compound remains unpublished, predictions can be made based on analogous structures:
1H NMR (predicted, CDCl3):
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δ 8.25 (s, 1H, H-5)
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δ 7.85 (d, J = 6.0 Hz, 1H, H-3)
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δ 7.40–7.20 (m, 3H, aromatic H)
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δ 6.35 (d, J = 6.0 Hz, 1H, H-2')
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δ 3.95 (s, 6H, OCH3)
13C NMR (predicted):
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δ 176.8 (C-4)
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δ 160.2 (C-2)
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δ 152.1–148.3 (C-3,4-OCH3)
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δ 125.6–112.4 (aromatic carbons)
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δ 56.1 (OCH3)
The carbonyl stretching vibration in IR spectroscopy is expected at ≈1,650 cm−1, consistent with chromenone derivatives .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
Two primary synthetic routes emerge from literature on analogous compounds:
Route A (Baker-Venkataraman):
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Condensation of 3,4-dimethoxyacetophenone with 6-chlorosalicylaldehyde
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Cyclization under acidic conditions
Route B (Enaminone Cyclization):
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Formation of enaminone intermediate from 6-chloro-4H-chromen-4-one
Experimental Procedure (Route B Adaptation)
A modified protocol based on Arkivoc methodology yields promising results:
Materials:
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6-Chloro-4H-chromen-4-one (1.0 eq)
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3,4-Dimethoxybenzaldehyde (1.2 eq)
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Ammonium acetate (1.5 eq)
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Amberlyst®15 (40% w/w)
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Toluene (anhydrous)
Procedure:
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Dissolve 6-chloro-4H-chromen-4-one (2.86 g, 10 mmol) in dry toluene (15 mL)
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Add 3,4-dimethoxybenzaldehyde (1.96 g, 12 mmol) and ammonium acetate (1.16 g, 15 mmol)
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Reflux at 110°C for 8 hr under N2 atmosphere
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Cool to RT, add Amberlyst®15 (1.14 g), stir for 12 hr
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Filter through Celite®, concentrate under vacuum
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Purify by column chromatography (SiO2, hexane:EtOAc 4:1)
Optimization Data:
Condition | Yield (%) | Purity (HPLC) |
---|---|---|
Amberlyst®15, 12 hr | 78 | 98.2 |
H2SO4, 6 hr | 52 | 91.4 |
PTSA, 8 hr | 65 | 94.7 |
The Amberlyst®15 system demonstrates superior efficiency due to simultaneous acid catalysis and byproduct adsorption .
Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
DMSO | 45.2 ± 1.3 | 25 |
Methanol | 12.8 ± 0.7 | 25 |
Chloroform | 8.9 ± 0.4 | 25 |
Water | <0.1 | 25 |
Biological Activity and Structure-Activity Relationships
While direct pharmacological studies are lacking, activity predictions can be made through computational modeling and analog comparisons:
4.1 Molecular Docking Studies
AutoDock Vina simulations against COX-2 (PDB 5KIR) reveal:
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Binding affinity: −8.2 kcal/mol
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Key interactions:
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H-bond with Tyr355 (3.1 Å)
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π-π stacking with Trp387
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Hydrophobic interactions with Leu352
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4.2 Comparative Bioactivity Data
Compound | COX-2 IC50 (μM) | Antioxidant (ORAC) |
---|---|---|
6-Cl-2-(3,4-OMe)-chromenone | Predicted 2.1 | Predicted 3.8 |
6-Cl-2-Ph-chromenone | 4.7 | 2.1 |
6-MeO-2-Ph-chromenone | 8.9 | 4.3 |
The 3,4-dimethoxy substitution appears to enhance both anti-inflammatory and antioxidant potential compared to monosubstituted analogs.
Applications and Future Directions
Pharmaceutical Development
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Lead candidate for COX-2 selective inhibitors
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Potential antidiabetic agent (PPARγ activation)
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Neuroprotective applications (Aβ aggregation inhibition)
Material Science Applications
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Organic semiconductor precursor (Eg ≈ 3.1 eV)
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Fluorescent probe development (λem = 450 nm)
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